molecular formula C6H5Cl2NO B14843323 3-Chloro-2-(chloromethyl)pyridin-4-OL

3-Chloro-2-(chloromethyl)pyridin-4-OL

Cat. No.: B14843323
M. Wt: 178.01 g/mol
InChI Key: FWLLFGIEZACQQW-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)pyridin-4-OL is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a chloromethyl group at the second position, and a hydroxyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)pyridin-4-OL can be achieved through several synthetic routes. One common method involves the chlorination of 2-(chloromethyl)pyridine followed by hydroxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions. The hydroxylation step can be carried out using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while oxidation can produce pyridone derivatives.

Scientific Research Applications

3-Chloro-2-(chloromethyl)pyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides or insecticides, and in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)pyridin-4-OL involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine and hydroxyl groups allows the compound to form specific interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(chloromethyl)pyridine
  • 4-Chloro-2-(chloromethyl)pyridine
  • 3-Chloro-4-(chloromethyl)pyridine

Uniqueness

3-Chloro-2-(chloromethyl)pyridin-4-OL is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be leveraged in research and industrial applications.

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H5Cl2NO/c7-3-4-6(8)5(10)1-2-9-4/h1-2H,3H2,(H,9,10)

InChI Key

FWLLFGIEZACQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)Cl)CCl

Origin of Product

United States

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